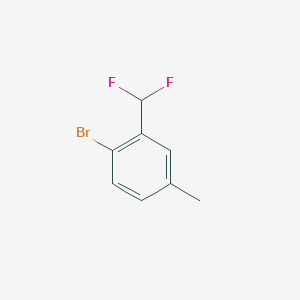

4-Bromo-3-(difluoromethyl)toluene

Description

Historical and Contemporary Significance of Fluorine in Organic Chemistry

The journey of fluorine in organic chemistry began with early, often challenging, explorations. The first documented use of a fluorine-containing mineral, fluorspar, dates back to the 16th century, where it was used as a flux in smelting. numberanalytics.combritannica.comwikipedia.org However, the isolation of elemental fluorine proved to be a formidable task due to its extreme reactivity and toxicity. britannica.com It wasn't until 1886 that Henri Moissan successfully isolated the element, an achievement that earned him a Nobel Prize and opened the door to the field of organofluorine chemistry. numberanalytics.combritannica.comwikipedia.org

In the 20th century, the development of fluorochemicals gained momentum, particularly during World War II with the Manhattan Project's need for uranium hexafluoride. wikipedia.orgnih.gov This period marked a significant turning point, transforming fluorine from a laboratory curiosity into a crucial industrial chemical. britannica.com Today, fluorine-containing compounds are ubiquitous, found in a vast array of products from non-stick coatings like Teflon to life-saving pharmaceuticals. researchgate.netlew.rowikipedia.org The incorporation of fluorine is a well-established strategy in drug design, with a significant percentage of new drugs approved by the FDA containing at least one fluorine atom. nih.gov

Strategic Importance of the Difluoromethyl Group (–CF2H) in Molecular Design

Among the various fluorinated moieties, the difluoromethyl group (–CF2H) has emerged as a particularly valuable functional group in medicinal and agricultural chemistry. acs.orgnih.govrsc.org Its strategic importance lies in its ability to act as a bioisostere of common functional groups like hydroxyl (–OH), thiol (–SH), and amine (–NH2) groups. nih.govnih.govrsc.org This means that the –CF2H group can mimic the size and electronic properties of these groups, allowing for the fine-tuning of a molecule's biological activity.

The difluoromethyl group is considered a "lipophilic hydrogen bond donor." rsc.orgacs.org It can enhance a molecule's ability to cross cell membranes (lipophilicity) while also participating in hydrogen bonding interactions with biological targets, a crucial factor for drug efficacy. nih.govacs.org The introduction of a –CF2H group can also improve a molecule's metabolic stability, making it more resistant to breakdown by enzymes in the body and thus prolonging its therapeutic effect. acs.orgnih.gov

Contextualization of 4-Bromo-3-(difluoromethyl)toluene within Fluorinated Aromatic Systems

This compound is a specific example of a difluoromethylated arene, a class of aromatic compounds containing a difluoromethyl group. oakwoodchemical.com Its structure, featuring a toluene (B28343) backbone substituted with both a bromine atom and a difluoromethyl group, makes it a versatile building block in organic synthesis. The presence of the bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, while the difluoromethyl group imparts the beneficial properties discussed previously. This positions this compound as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. innospk.comnordmann.globalguidechem.com

Properties

IUPAC Name |

1-bromo-2-(difluoromethyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQFHHSXNJCIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 4 Bromo 3 Difluoromethyl Toluene

Advanced Approaches for the Introduction of the Difluoromethyl Moiety

The direct incorporation of a difluoromethyl group onto an aromatic ring, particularly in the presence of other functional groups like a bromine atom, presents a significant synthetic challenge. Modern organic synthesis has addressed this through the development of novel metal-catalyzed and radical-based methodologies.

Metal-Catalyzed Difluoromethylation Reactions

Transition-metal catalysis offers a powerful toolkit for the formation of carbon-fluorine and carbon-carbon bonds, enabling the direct difluoromethylation of aryl precursors.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. For the synthesis of compounds like 4-bromo-3-(difluoromethyl)toluene, a key transformation would involve the palladium-catalyzed coupling of a difluoromethyl source with a suitably substituted aryl precursor, such as a dihalogenated toluene (B28343) derivative.

Recent advancements have focused on the use of (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) as a readily available and effective difluoromethylating agent. nih.govsci-hub.se The coupling of aryl chlorides and bromides with TMSCF2H can be achieved using specific palladium catalyst systems. For instance, the combination of Pd(dba)2 with an electron-rich phosphine (B1218219) ligand like BrettPhos has proven effective. sci-hub.se An alternative system utilizes Pd(PtBu3)2. sci-hub.se These methods are compatible with a range of functional groups and provide a direct route to difluoromethylated arenes. nih.govsci-hub.senorthwestern.edu

A plausible route to this compound could involve the selective difluoromethylation of a 1-bromo-2-iodotoluene or a related dihalotoluene precursor, where the palladium catalyst selectively activates the more reactive carbon-iodine bond.

Table 1: Palladium-Catalyzed Difluoromethylation of Aryl Halides with TMSCF2H This table presents representative examples of palladium-catalyzed difluoromethylation of aryl halides. The specific synthesis of this compound via this method would depend on the selective reaction at the 3-position of a suitable dihalo-toluene precursor.

| Aryl Halide | Catalyst System | Difluoromethylating Agent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chloroanisole | Pd(dba)2 / BrettPhos | TMSCF2H | 79-88 | sci-hub.se |

| 4-Chlorotoluene | Pd(PtBu3)2 | TMSCF2H | 78 | sci-hub.se |

| Various Aryl Bromides | Pd(dba)2 / BrettPhos | TMSCF2H | Good | nih.gov |

| Various Heteroaryl Halides | Palladium-based | Not Specified | Good | rsc.org |

Nickel catalysis has emerged as a cost-effective and highly efficient alternative to palladium for various cross-coupling reactions. thieme-connect.de Several nickel-based systems have been developed for the difluoromethylation of aryl halides, enabling the formation of C(sp²)–CF2H bonds. rsc.orgresearchgate.netnih.gov

One notable approach involves the cross-coupling of (hetero)aryl chlorides with chlorodifluoromethane (B1668795) (ClCF2H), an inexpensive industrial chemical. nih.gov This reaction proceeds under mild conditions and tolerates a wide range of substrates. nih.gov Another strategy employs bromodifluoromethane (B75531) (BrCF2H) as the difluoromethyl source for the coupling with (hetero)aryl bromides. researchgate.net The mechanism is believed to involve a nickel-based reductive cross-coupling cycle. researchgate.net

Furthermore, the use of stable and isolable difluoromethyl zinc reagents in combination with a nickel catalyst allows for the difluoromethylation of aryl iodides, bromides, and triflates at room temperature. acs.orgthieme-connect.comnih.gov This method offers unprecedentedly mild conditions for such transformations. nih.gov

Table 2: Nickel-Catalyzed Difluoromethylation of Aryl Halides This table showcases examples of nickel-catalyzed difluoromethylation reactions applicable to the synthesis of aryl-CF2H compounds.

| Aryl Halide | Difluoromethylating Agent | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| (Hetero)aryl Chlorides | ClCF2H | NiCl2 / Ligand / Zn | up to 90 | thieme-connect.denih.gov |

| (Hetero)aryl Bromides | BrCF2H | Nickel-based | High Efficiency | researchgate.net |

| Aryl Iodides/Bromides/Triflates | (DMPU)2Zn(CF2H)2 | Nickel Catalyst | Good | acs.orgnih.gov |

Iron and copper, being abundant and less toxic first-row transition metals, have garnered significant attention for catalyzing difluoromethylation reactions.

The first iron-catalyzed aromatic difluoromethylation was achieved through the cross-coupling of a bench-stable difluoromethyl 2-pyridyl sulfone with arylzinc reagents. cas.cnacs.org This method provides access to a variety of difluoromethylated arenes under mild conditions, and mechanistic studies suggest the involvement of radical species. cas.cnacs.org

Copper-mediated protocols have also been extensively developed. A straightforward method for the cross-coupling of aryl and vinyl iodides with a difluoromethyl group generated from TMSCF2H has been reported. nih.gov This reaction proceeds with a combination of CuI and CsF and tolerates a wide range of functional groups. nih.gov Another copper-mediated direct difluoromethylation of electron-deficient aryl iodides using TMSCF2H proceeds at room temperature. rsc.org The control of selectivity in copper-mediated reactions involving iododifluoroacetamides has also been investigated, highlighting the potential for cross-coupling, intramolecular cyclization, or homocoupling based on the substrate and reaction conditions. cas.cn

Table 3: Iron- and Copper-Mediated Difluoromethylation of Aryl Precursors This table provides examples of iron- and copper-mediated difluoromethylation reactions.

| Metal | Aryl Precursor | Difluoromethylating Agent | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iron | Arylzinc Reagents | 2-PySO2CF2H | Fe(acac)3 / TMEDA | Good | cas.cnacs.org |

| Copper | Aryl Iodides | TMSCF2H | CuI / CsF | High | nih.gov |

| Copper | Electron-deficient Aryl Iodides | TMSCF2H | Copper-based | Moderate to Excellent | rsc.org |

While gold catalysis is well-established in other areas of organic synthesis, its application in direct C-CF2H bond formation is less developed. Research has focused on the fundamental steps of organogold chemistry that could underpin such catalytic cycles. The synthesis and characterization of difluoromethyl gold(I) complexes have been reported, and their application as "CF2H transmetalation shuttles" to palladium has been demonstrated in a stoichiometric manner for the difluoromethylation of aryl iodides. acs.org This work provides a foundation for the future development of gold-catalyzed difluoromethylation reactions.

Radical Difluoromethylation Techniques

Radical-based methods offer a complementary approach to metal-catalyzed reactions for the introduction of the difluoromethyl group. These methods often proceed under mild conditions and can exhibit different regioselectivity.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. nih.gov This strategy has been applied to the generation of difluoromethyl radicals for subsequent reactions. For instance, a cascade difluoromethylation/cyclization reaction has been developed using a difluoromethyltriphenylphosphonium bromide salt as the CF2H precursor under visible light promotion with an organic photocatalyst. rsc.org This process is believed to proceed through a single electron transfer (SET) pathway. rsc.org

Another photoredox-catalyzed approach involves the hydroaryldifluoromethylation of alkenes with α,α-difluoroarylacetic acids. acs.org This reaction proceeds via decarboxylation to form a difluoromethyl radical, which then adds to the alkene. acs.org Such methods could potentially be adapted for the synthesis of this compound by employing a suitable alkene precursor that can be subsequently converted to the target aromatic system.

Table 4: Radical Difluoromethylation Approaches This table summarizes examples of radical difluoromethylation techniques.

| Methodology | CF2H Source | Key Conditions | Reaction Type | Reference |

|---|---|---|---|---|

| Visible-Light Photoredox Catalysis | Difluoromethyltriphenylphosphonium bromide | Organic Photocatalyst | Difluoromethylation/Cyclization | rsc.org |

| Visible-Light Photoredox Catalysis | α,α-Difluoroarylacetic Acids | Hypervalent Iodine Reagent | Hydroaryldifluoromethylation of Alkenes | acs.org |

Minisci-Type C–H Difluoromethylation of Aromatic and Heteroaromatic Substrates

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient aromatic and heteroaromatic compounds via a radical mechanism. nih.gov In a typical Minisci-type reaction, a carbon-centered radical adds to a protonated heterocycle or an electron-poor aromatic ring. scispace.comnih.gov While classic Minisci reactions often target heteroaromatics, modern adaptations have expanded their scope to include a broader range of substrates.

For the synthesis of a precursor to this compound, a Minisci-type C–H difluoromethylation could theoretically be applied to an appropriately substituted toluene derivative. However, the direct difluoromethylation of toluene itself or 3-bromotoluene (B146084) under Minisci conditions can lead to mixtures of regioisomers due to the similar reactivity of the different C-H bonds on the aromatic ring. scispace.com The regioselectivity is influenced by the electronic and steric properties of both the substrate and the radical.

Recent advancements have seen the development of more controlled Minisci-type reactions. For instance, photoredox catalysis has enabled the generation of difluoromethyl radicals under mild conditions, which can then participate in Minisci-type additions. chegg.com Despite these advances, achieving high regioselectivity on a simple substituted toluene like 3-bromotoluene remains a significant challenge, making this approach less ideal for the specific synthesis of this compound.

Table 1: Examples of Minisci-Type Difluoromethylation

| Substrate | Reagent | Catalyst/Conditions | Product(s) | Yield (%) | Reference |

| Caffeine | Zn(SO2CF2H)2 (DFMS), TBHP | H2O/DCE, 80 °C | 8-(Difluoromethyl)caffeine | 73 | scispace.com |

| Lepidine | CF3SO2Na, (NH4)2S2O8, H2SO4 | H2O/DCM, rt | 2-(Trifluoromethyl)lepidine | 95 | scispace.com |

| Isoquinoline | Pivalic acid, AgNO3, (NH4)2S2O8 | H2SO4, H2O | 1-tert-Butylisoquinoline | 97 | nih.gov |

Single-Electron Transfer (SET) Mechanisms in Difluoromethyl Radical Generation

Single-electron transfer (SET) is a fundamental process that underpins many modern radical-based difluoromethylation reactions. acs.org In a SET process, an electron is transferred from a donor to an acceptor molecule, generating radical ions that can then undergo further reactions to produce the desired product. rsc.org This mechanism is particularly relevant for the generation of the difluoromethyl radical (•CF2H) from various precursors.

Photoredox catalysis is a prominent example of a SET-based approach. In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron oxidant or reductant. rsc.org This excited photocatalyst can then engage in a SET event with a suitable difluoromethylating agent to generate the •CF2H radical. For example, zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2) can be activated by an oxidant in a SET process to release the •CF2H radical. nih.gov

The generation of the difluoromethyl radical via SET offers mild reaction conditions and high functional group tolerance, making it a valuable tool in modern organic synthesis. This approach could be applied to the difluoromethylation of an aniline (B41778) derivative as a key step in the synthesis of this compound.

Table 2: Difluoromethyl Radical Generation via SET

| Precursor | Activation Method | Key Intermediates | Application | Reference |

| Zn(SO2CF2H)2 (DFMS) | Oxidation (e.g., with TBHP) | •CF2H | Minisci-type difluoromethylation | nih.gov |

| CF3I | Photoredox catalysis (reductive quenching) | •CF3 | Trifluoromethylation of arenes | rsc.org |

| Aryl diazonium salts | Copper(I) catalysis | Aryl radical | Sandmeyer reaction | wikipedia.org |

Silyl (B83357) Radical-Mediated Halogen Atom Abstraction from Difluorohalomethanes

Silyl radicals are effective mediators for the generation of other radical species through halogen atom abstraction. This strategy is particularly useful for generating carbon-centered radicals from the corresponding alkyl halides. The driving force for this reaction is the formation of a strong silicon-halogen bond.

In the context of difluoromethylation, a silyl radical can abstract a halogen atom from a difluorohalomethane, such as bromodifluoromethane (BrCF2H), to generate the difluoromethyl radical (•CF2H). This radical can then be trapped by a suitable substrate. This method provides an alternative pathway to the •CF2H radical under neutral conditions.

While this method is well-established for various radical transformations, its direct application for the C-H difluoromethylation of an aromatic ring like in a toluene derivative is not as common as other methods. It is more frequently employed in addition reactions to alkenes and alkynes.

Electrophilic and Nucleophilic Difluoromethylation Strategies

Beyond radical approaches, electrophilic and nucleophilic difluoromethylation methods offer alternative pathways to introduce the CF2H group.

Electrophilic Difluoromethylation: These methods involve the reaction of a nucleophilic substrate with an electrophilic source of the difluoromethyl group. Reagents such as S-(difluoromethyl)diarylsulfonium salts have been developed for this purpose. cas.cn Electrophilic difluoromethylation can be applied to a variety of nucleophiles, including carbanions, enolates, and electron-rich aromatic compounds. nih.gov For the synthesis of this compound, one could envision the reaction of a suitable organometallic derivative of 3-bromotoluene with an electrophilic difluoromethylating agent. However, the generation of the required organometallic species in the presence of a bromo substituent can be challenging.

Nucleophilic Difluoromethylation: In this approach, a nucleophilic difluoromethyl species, such as the difluoromethyl anion (CF2H⁻) or its synthetic equivalent, reacts with an electrophilic substrate. gla.ac.uk Common precursors for the CF2H⁻ anion include (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) and difluoromethyl phenyl sulfone (PhSO2CF2H). gla.ac.uk Nucleophilic difluoromethylation is particularly effective for reactions with carbonyl compounds and alkyl halides. acs.org A potential application in the synthesis of the target molecule could involve the reaction of a difluoromethyl nucleophile with a suitably activated derivative of 3-bromotoluene, for instance, via a nucleophilic aromatic substitution (SNAr) reaction. However, SNAr reactions typically require strong electron-withdrawing groups ortho or para to the leaving group, a condition not met in 3-bromotoluene.

Table 3: Comparison of Electrophilic and Nucleophilic Difluoromethylation

| Strategy | Typical Reagents | Substrates | Key Considerations |

| Electrophilic | S-(difluoromethyl)diarylsulfonium salts | Carbanions, enolates, electron-rich arenes | Requires a nucleophilic substrate. |

| Nucleophilic | TMSCF2Br, PhSO2CF2H | Carbonyls, alkyl halides, activated aryl halides | Requires an electrophilic substrate. |

Stereoselective Difluoromethylation: Challenges and Emerging Paradigms

The introduction of a difluoromethyl group can create a new stereocenter, and the development of stereoselective difluoromethylation methods is a significant area of research. guidechem.com Achieving high levels of stereocontrol in these reactions presents considerable challenges due to the small size and unique electronic properties of the difluoromethyl group.

Recent years have seen the emergence of several strategies for stereoselective difluoromethylation. These include the use of chiral auxiliaries, chiral catalysts, and chiral reagents. For example, reagent-controlled stereoselective nucleophilic difluoromethylation of imines has been achieved using chiral difluoromethyl sulfoximines, providing access to chiral α-difluoromethylamines. guidechem.com Organocatalytic approaches have also been successful in promoting stereoselective Michael additions of difluoromethylated nucleophiles to enones.

While these methods are powerful for the synthesis of specific chiral molecules, they are not directly applicable to the proposed synthesis of this compound, as the target molecule itself is not chiral. However, these emerging paradigms are crucial for the synthesis of more complex, biologically active molecules that may be derived from this compound.

Late-Stage Difluoromethylation of Complex Architectures

Late-stage functionalization (LSF) is a strategy that involves the introduction of a functional group at a late stage in a synthetic sequence, often on a complex molecule with multiple existing functional groups. rsc.org This approach is highly valuable in drug discovery and development as it allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Difluoromethylation is a desirable transformation for LSF due to the beneficial properties imparted by the CF2H group. A variety of methods have been developed for the late-stage difluoromethylation of complex molecules, including photoredox-catalyzed C-H difluoromethylation and cross-coupling reactions. rsc.org For example, the direct C-H difluoromethylation of heterocycles in pharmaceutical compounds has been successfully demonstrated. nih.gov

The synthesis of this compound itself is not an example of LSF, as it is a relatively simple building block. However, the methodologies developed for LSF are highly relevant, as they often feature mild reaction conditions and high functional group tolerance, which are desirable attributes for any synthetic transformation.

Regioselective Bromination of Toluene Derivatives and Related Aromatics

The final step in the proposed synthesis of this compound is the regioselective bromination of 3-(difluoromethyl)toluene. The directing effect of the substituents on the aromatic ring is the critical factor that determines the position of bromination.

The methyl group (-CH3) is an ortho-, para-directing and activating group in electrophilic aromatic substitution. slideserve.com Conversely, the difluoromethyl group (-CF2H) is a deactivating and meta-directing group due to its strong electron-withdrawing nature. When both groups are present on the ring, their directing effects must be considered. In 3-(difluoromethyl)toluene, the positions ortho and para to the activating methyl group are C2, C4, and C6. The positions meta to the deactivating difluoromethyl group are C5 and C1 (which is already substituted). The position C4 is para to the methyl group and ortho to the difluoromethyl group. The position C6 is ortho to the methyl group and ortho to the difluoromethyl group. The position C2 is ortho to the methyl group and meta to the difluoromethyl group. The position C5 is meta to the methyl group and para to the difluoromethyl group.

Considering the combined directing effects, the most likely position for electrophilic bromination is the C4 position, which is activated by the para-directing methyl group and not strongly deactivated by the meta-directing difluoromethyl group. Bromination at C6 would be sterically hindered by the adjacent methyl group. Bromination at C2 would be electronically favorable due to the ortho-directing methyl group, but less so than the para position. Bromination at C5 is disfavored as it is meta to the activating methyl group. Therefore, electrophilic bromination of 3-(difluoromethyl)toluene is expected to yield primarily this compound.

Standard brominating agents for electrophilic aromatic substitution include bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). gmu.edu Alternative, milder brominating agents such as N-bromosuccinimide (NBS) can also be used, sometimes in the presence of an acid catalyst.

An alternative to electrophilic bromination is free-radical bromination, which typically occurs at the benzylic position of toluene derivatives under UV light or with a radical initiator. wikipedia.org This would lead to the formation of 3-(difluoromethyl)benzyl bromide and is not the desired transformation for obtaining this compound.

Table 4: Regioselective Bromination of Toluene Derivatives

| Substrate | Reagent/Conditions | Major Product(s) | Reference |

| Toluene | Br2, FeBr3 | o-Bromotoluene, p-Bromotoluene | gmu.edu |

| 3-Fluorotoluene | Br2, Fe, CCl4 | 4-Bromo-3-fluorotoluene | guidechem.com |

| Toluene Derivatives | NaBr/NaBrO3, H+ | Benzylic bromination | researchgate.netrsc.org |

| Alkylaromatics | N-Bromosuccinimide, AIBN | Benzylic bromination | wikipedia.org |

Catalytic Systems for Directed Aromatic Bromination

The synthesis of this compound via direct electrophilic aromatic substitution involves the bromination of 3-(difluoromethyl)toluene. The regiochemical outcome of this reaction is dictated by the directing effects of the two substituents on the aromatic ring: the methyl group (-CH₃) and the difluoromethyl group (-CHF₂). The methyl group is an activating, ortho-para directing group, while the difluoromethyl group is a deactivating, meta-directing group. slideserve.com The desired product, this compound, results from substitution at the C4 position, which is para to the activating methyl group and ortho to the deactivating difluoromethyl group. The activating nature of the methyl group typically governs the position of substitution.

The selection of a catalytic system is crucial for achieving high selectivity and yield. Traditional and modern catalytic systems for this transformation include:

Lewis Acid Catalysts : The most common approach for aromatic bromination is the use of a Lewis acid catalyst with molecular bromine (Br₂). gmu.edu Catalysts like ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) polarize the Br-Br bond, generating a potent electrophile ("Br⁺") that attacks the electron-rich aromatic ring. slideserve.comlibretexts.org For the bromination of toluene derivatives, a catalyst is essential to facilitate the reaction. gmu.eduslideplayer.com

Iodine and Iron Catalysis : A patented process for the preparation of the related compound, 3-bromo-4-fluorotoluene (B1266451), from 4-fluorotoluene (B1294773) highlights the efficacy of a mixed catalyst system. google.com This method employs bromine in glacial acetic acid in the presence of both iodine and iron (or an iron salt). This system was found to significantly increase the yield of the desired isomer over other isomers. The use of iodine as a co-catalyst is known to form iodine bromide (IBr), a more efficient brominating agent than Br₂ alone. gla.ac.uk

Metal-free Aerobic Bromination : Recent advancements have focused on more sustainable methods. One such system uses LiBr as the bromine source with BF₃·Et₂O under aerobic conditions to brominate heteroarenes, a method that could be adapted for substituted toluenes. researchgate.net

The table below summarizes various catalytic systems used for aromatic bromination.

| Catalyst System | Brominating Agent | Substrate Example | Key Features & Findings |

| FeBr₃ | Br₂ | Toluene | Standard Lewis acid catalysis for electrophilic aromatic substitution. slideserve.comlibretexts.org |

| Iodine and Iron | Br₂ | 4-Fluorotoluene | High regioselectivity; yields the 3-bromo isomer in up to 70% proportion. google.com |

| [C₄Py]NO₃ (Ionic Liquid) | HBr or NaBr/AcOH | Various Arenes | Transition-metal-free aerobic bromination with controllable chemoselectivity. nih.gov |

| Fe₃O₄@SiO₂/CuO Nanocatalyst | O₂ (oxidant), Bromide source | Aromatic Compounds | Green, highly regioselective aerobic bromination with a recyclable catalyst. researchgate.net |

Mechanistic Insights into Halogenation Processes

The bromination of 3-(difluoromethyl)toluene proceeds via the well-established electrophilic aromatic substitution (EAS) mechanism. msu.edu This multi-step process can be broken down as follows:

Generation of the Electrophile : The Lewis acid catalyst reacts with molecular bromine to generate a highly electrophilic bromine species. For instance, FeBr₃ reacts with Br₂ to form a polarized complex that effectively delivers Br⁺. slideserve.com

FeBr₃ + Br₂ ⇌ Br⁺[FeBr₄]⁻

Electrophilic Attack and Formation of the Arenium Ion : The π-electron system of the toluene derivative attacks the electrophile (Br⁺). This step is typically the rate-determining step of the reaction. The attack forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgmsu.edu For the formation of this compound, the bromine attacks the C4 position. The stability of the resulting arenium ion is key to the regioselectivity. The positive charge in the intermediate can be delocalized across the ring, and the resonance structures where the charge is placed on the carbon bearing the methyl group (C1) are particularly stabilized by the electron-donating nature of the alkyl group. The activating methyl group's influence overrides the deactivating effect of the difluoromethyl group, directing the substitution to the para position. slideserve.com

Deprotonation and Aromatization : In the final, fast step, a base (such as FeBr₄⁻) removes a proton (H⁺) from the carbon atom that formed the new bond with the bromine. This restores the aromaticity of the ring, yielding the final product, this compound. slideserve.commsu.edu

The directing effects of the substituents are crucial. The electron-donating methyl group activates the ortho and para positions, while the electron-withdrawing difluoromethyl group deactivates the ring and directs incoming electrophiles to the meta position relative to itself. In the case of 3-(difluoromethyl)toluene, the para position relative to the activating methyl group (C4) is strongly favored.

Development of Sustainable and Selective Brominating Agents

In response to the hazards associated with using liquid bromine, significant research has been dedicated to developing safer, more sustainable, and highly selective brominating agents. researchgate.net

N-Bromosuccinimide (NBS) : NBS is a crystalline solid that is easier and safer to handle than liquid bromine. cambridgescholars.com While it is famously used for allylic and benzylic bromination via radical pathways, it can also serve as an electrophilic bromine source for aromatic rings, often activated by an acid catalyst. researchgate.net However, selectivity can be an issue.

Oxidative Bromination Systems : A prominent green chemistry approach involves the in situ oxidation of a benign bromine source, such as sodium bromide (NaBr) or hydrobromic acid (HBr). nih.gov Oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen (O₂) can be used, with water often being the only byproduct. Transition-metal-free systems using ionic liquids have been shown to effectively catalyze the aerobic oxidative bromination of various aromatic substrates. nih.gov

Bromide/Bromate (B103136) Reagents : An eco-friendly brominating reagent can be prepared from an alkaline intermediate of bromine manufacturing processes, containing a mixture of bromide (Br⁻) and bromate (BrO₃⁻). rsc.org Upon acidification, this mixture generates hypobromous acid (HOBr) or bromine in situ, which then brominates the substrate under mild conditions without a catalyst. This method boasts high bromine atom efficiency.

Photocatalytic Bromination : Visible-light-induced photocatalysis represents a modern strategy for halogenation. mdpi.com These methods can operate under mild conditions and often exhibit high selectivity. For instance, selective bromination of sp³ C-H bonds can be achieved using an organophotoredox catalyst, and similar principles can be applied to aromatic C-H bonds. mdpi.com

The table below compares different brominating agents.

| Brominating Agent/System | Form | Advantages | Disadvantages |

| Molecular Bromine (Br₂) | Liquid | Highly reactive, inexpensive | Highly toxic, corrosive, hazardous to handle. researchgate.net |

| N-Bromosuccinimide (NBS) | Solid | Easier/safer to handle than Br₂ | Can be unselective, light-sensitive. researchgate.net |

| NaBr or HBr with Oxidant (e.g., O₂) | Solid/Aqueous | "Green" approach, avoids liquid Br₂, high atom economy. nih.gov | May require catalyst, optimization of conditions. |

| Bromide/Bromate Mixture | Aqueous Solution | Uses industrial byproduct, high atom efficiency, mild conditions. rsc.org | Requires acidification for activation. |

Convergent and Divergent Synthetic Pathways to this compound and its Functionalized Analogs

Beyond direct bromination, other synthetic strategies offer flexibility in accessing the target molecule and its derivatives.

Linear Synthesis from o-Nitro-p-toluidine : A reported multi-step synthesis for 4-bromo-3-fluorotoluene, a structurally similar compound, provides a blueprint. researchgate.netchemicalbook.com This sequence involves:

Diazotization of o-nitro-p-toluidine at elevated temperatures.

Sandmeyer Reaction to introduce a halogen (e.g., bromine).

Reduction of the nitro group to an amine.

Divergent Synthesis : this compound is a valuable intermediate for creating a library of functionalized analogs. The bromine atom serves as a versatile synthetic handle for a wide range of transformations. researchgate.net

Cross-Coupling Reactions : The bromo-substituent can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Stille, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds.

Formation of Organometallic Reagents : The compound can be converted into an organolithium or Grignard reagent, which can then react with various electrophiles to introduce diverse functional groups. This divergent approach is central to medicinal chemistry for structure-activity relationship (SAR) studies. rsc.org

Convergent Synthesis : A convergent approach involves the synthesis of two or more fragments that are later combined to form the final product. acs.orgrsc.org For this compound, a potential convergent strategy could involve coupling a pre-formed difluoromethyl-containing building block with a brominated aromatic partner. For instance, a difluoromethylated boronic acid could be coupled with a dibromotoluene derivative under Suzuki conditions, although selectivity could be a challenge. The development of reagents for direct C-H difluoromethylation also opens up convergent possibilities where a brominated toluene is functionalized in a late-stage difluoromethylation step. rsc.orgresearchgate.net

Process Optimization and Scale-Up Considerations in Synthesis

Transitioning a synthetic route from the laboratory bench to an industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product quality.

Reaction Condition Optimization : Key parameters such as temperature, reaction time, and stoichiometry of reactants and catalysts must be fine-tuned. For the bromination of 4-fluorotoluene, optimal conditions were identified as a reaction temperature of 60-70°C for several hours with specific molar ratios of the catalyst components to the substrate. google.comresearchgate.net This optimization is critical to maximize the yield of the desired 4-bromo isomer and minimize the formation of other isomers and poly-brominated byproducts.

Work-up and Purification : On a large scale, purification becomes a significant challenge. The work-up for the synthesis of 3-bromo-4-fluorotoluene involves distilling off the acetic acid solvent and unreacted starting material, followed by fractional distillation under reduced pressure to separate the desired monobromo isomer from other byproducts. google.com Efficient phase separations, extractions, and crystallizations are also critical for isolating a high-purity product. orgsyn.org

Safety and Environmental Considerations : Handling large quantities of hazardous materials like molecular bromine necessitates stringent safety protocols. The development of "green" and sustainable methods, such as using NaBr/oxidant systems or implementing continuous flow processing, is highly desirable for industrial applications. nih.govnih.gov Flow reactors, in particular, offer enhanced safety by minimizing the volume of hazardous reagents present at any given time and providing superior control over reaction temperature.

Catalyst Selection and Recovery : For catalytic processes, the cost, efficiency, and recyclability of the catalyst are major factors. While traditional Lewis acids are effective, they are often used in stoichiometric or high catalytic loadings and can generate significant waste. The use of highly active, recyclable nanocatalysts, as demonstrated in some aerobic brominations, presents a more sustainable and economically viable option for scale-up. researchgate.net

Reactivity and Transformational Chemistry of 4 Bromo 3 Difluoromethyl Toluene

Cross-Coupling Reactions Involving the Aryl Bromide Functionality

The carbon-bromine bond in 4-bromo-3-(difluoromethyl)toluene is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the creation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and other conjugated systems. libretexts.org For this compound, this reaction allows for the introduction of various substituents at the bromine-bearing carbon. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Arylboronic acid | PdCl₂AtaPhos₂ | Cs₂CO₃ | Toluene (B28343)/H₂O | Aryl-substituted 3-(difluoromethyl)toluene |

Heck and Sonogashira Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of this compound. nih.gov

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction, typically catalyzed by palladium and copper complexes, is highly effective for the synthesis of arylalkynes. researchgate.netscirp.org

Table 2: Heck and Sonogashira Coupling Reactions

| Reaction Type | Reactant | Catalyst System | Base | Product |

|---|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂ / Ligand | Organic or Inorganic Base | 4-Alkenyl-3-(difluoromethyl)toluene |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing aryl amines from aryl halides. libretexts.org For this compound, this reaction opens a pathway to a wide array of aniline (B41778) derivatives, which are important in medicinal chemistry. researchgate.net The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. sci-hub.ru

Table 3: Buchwald-Hartwig Amination Reaction

| Amine | Catalyst System | Base | Solvent | Product |

|---|

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the more common cross-coupling reactions, this compound can undergo other valuable transformations. For instance, palladium-catalyzed cyanation reactions can introduce a nitrile group (-CN), which is a versatile precursor for carboxylic acids, amines, and amides. Another important class of reactions is carbonylative couplings , where carbon monoxide is incorporated to form ketones, aldehydes, or amides. acs.org

Chemical Transformations Involving the Difluoromethyl Group

The difluoromethyl (–CF₂H) group is increasingly recognized for its unique properties in medicinal chemistry, often serving as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups. beilstein-journals.orgresearchgate.neth1.co

Elucidation of the Hydrogen Bond Donor Capacity of the –CF₂H Moiety

A key feature of the difluoromethyl group is its ability to act as a hydrogen bond donor. beilstein-journals.orgresearchgate.net The strong electron-withdrawing effect of the two fluorine atoms polarizes the C–H bond, making the hydrogen atom partially positive and capable of forming hydrogen bonds with electron-rich atoms like oxygen and nitrogen. researchgate.netbohrium.com This interaction can be crucial for the binding of a molecule to its biological target. bohrium.com

While weaker than conventional hydrogen bond donors like hydroxyl or amide groups, the C–H···O/N interaction involving the –CF₂H group is significant enough to influence molecular conformation and receptor binding. beilstein-journals.orgbohrium.com This "lipophilic hydrogen bond donor" character allows for the modulation of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. researchgate.neth1.co

Table 4: Properties of the Difluoromethyl Group as a Hydrogen Bond Donor

| Property | Description |

|---|---|

| Hydrogen Bond Acidity | The C-H bond is polarized, enabling it to act as a hydrogen bond donor. researchgate.net |

| Bioisosterism | Can serve as a surrogate for hydroxyl or thiol groups, with altered lipophilicity and metabolic stability. beilstein-journals.orgh1.co |

| Binding Interactions | Can form C-H···O and C-H···N hydrogen bonds with biological macromolecules. researchgate.netbohrium.com |

Functional Group Interconversions of the Difluoromethyl Group

The difluoromethyl (–CF₂H) group is generally characterized by its high chemical stability, a feature attributable to the strength of the carbon-fluorine bond. Consequently, direct functional group interconversions of the –CF₂H group on an aromatic ring are challenging and not commonly reported in standard synthetic methodologies. The focus in the literature has predominantly been on the development of novel methods for the introduction of this valuable group into molecules rather than its subsequent transformation. mdpi.comnih.govinformahealthcare.com

The transformation of a difluoromethyl group would necessitate the activation and cleavage of the robust C-F bonds. While methods for C-F bond functionalization are an active area of research, they often require harsh conditions or specialized catalytic systems that may not be compatible with other functional groups present in a complex molecule like this compound. The inherent stability of the –CF₂H group is, in fact, one of its key desirable properties in medicinal chemistry, where metabolic resistance is often a crucial attribute.

Bioisosteric Replacements Utilizing –CF₂H in Medicinal Chemistry Contexts

The difluoromethyl group is a prominent functional group in medicinal chemistry, where it is frequently employed as a bioisostere for other common functional groups, such as the hydroxyl (–OH), thiol (–SH), and sometimes the methyl (–CH₃) or amine (-NH₂) groups. scinito.ainih.gov Bioisosteric replacement is a strategy used to modulate the physicochemical and pharmacokinetic properties of a drug candidate—like metabolic stability, lipophilicity, and receptor binding affinity—while retaining or enhancing its biological activity. scinito.aih1.co

The –CF₂H group is considered a "lipophilic hydrogen bond donor." h1.coacs.org The polarized C-H bond in the difluoromethyl group allows it to act as a hydrogen bond donor, mimicking the hydrogen bonding capability of –OH and –SH groups. informahealthcare.comacs.org However, its hydrogen bond acidity is generally less than that of a hydroxyl group but comparable to that of thiols and anilines. informahealthcare.comacs.org Unlike the hydrophilic –OH group, the –CF₂H group typically increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. h1.coacs.org This dual ability to participate in hydrogen bonding while enhancing lipophilicity makes the –CF₂H group a unique and valuable bioisostere. acs.org

Table 1: Comparison of Physicochemical Properties of the Difluoromethyl Group and Its Bioisosteres

| Functional Group | Hydrogen Bond Acidity (A) | Typical Lipophilicity (logP) Contribution | Key Features as a Bioisostere |

|---|---|---|---|

| –CF₂H | 0.085–0.126 acs.org | More lipophilic than –OH, similar to –SH informahealthcare.com | Lipophilic hydrogen bond donor; enhances metabolic stability. h1.coacs.org |

| –OH | High | Low (hydrophilic) | Strong hydrogen bond donor and acceptor; prone to metabolic oxidation. |

| –SH | 0.08 - 0.13 | Moderate | Hydrogen bond donor; prone to oxidation. |

| –CH₃ | None | High (lipophilic) | Provides bulk; metabolically susceptible at the benzylic position. |

Electrophilic Aromatic Substitution Reactions on the Toluene Core

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the combined influence of the three existing substituents. The outcome of such reactions depends on the directing effects and the activating or deactivating nature of each group. uomustansiriyah.edu.iq

-CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions through inductive and hyperconjugation effects. quora.comdoubtnut.com

-Br (Bromo): A deactivating group that directs ortho and para due to the interplay between its electron-withdrawing inductive effect and electron-donating resonance effect.

-CF₂H (Difluoromethyl): A deactivating group due to its strong electron-withdrawing inductive effect, which directs incoming electrophiles to the meta position. libretexts.org

The available positions for substitution are C2, C5, and C6. The directing effects on these positions are as follows:

Position C2: ortho to -CH₃ (favorable), meta to -Br (favorable), meta to -CF₂H (favorable).

Position C5: para to -CH₃ (favorable), ortho to -Br (favorable), meta to -CF₂H (favorable).

Position C6: ortho to -CH₃ (favorable), meta to -Br (favorable), ortho to -CF₂H (unfavorable).

Substitution is strongly disfavored at the C6 position due to the deactivating ortho effect of the -CF₂H group. Both C2 and C5 positions are activated by the methyl group and are meta to the deactivating difluoromethyl group. The C5 position is also ortho to the bromine. Given these combined effects, electrophilic substitution is most likely to occur at the C2 and C5 positions, with the precise ratio of products depending on the specific electrophile and reaction conditions, including steric hindrance.

Table 2: Predicted Major Products for Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-3-(difluoromethyl)-2-nitrotoluene and 4-Bromo-3-(difluoromethyl)-5-nitrotoluene |

| Bromination | Br₂, FeBr₃ | 2,4-Dibromo-3-(difluoromethyl)toluene and 4,5-Dibromo-3-(difluoromethyl)toluene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-bromo-3-(difluoromethyl)toluene and 5-Acyl-4-bromo-3-(difluoromethyl)toluene |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this compound, primarily involving the displacement of the bromide leaving group. The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

In this molecule, the strongly electron-withdrawing difluoromethyl group is located ortho to the bromine atom. This positioning is ideal for activating the ring toward nucleophilic attack. The -CF₂H group stabilizes the negative charge of the intermediate Meisenheimer complex through its inductive effect, thereby lowering the activation energy for the reaction. libretexts.org The methyl group at the meta position has a minimal electronic impact on this reaction. A wide range of nucleophiles can be employed to displace the bromine atom. chemistrysteps.com

Table 3: Examples of Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | NaOH, heat | 4-Hydroxy-3-(difluoromethyl)toluene |

| Alkoxide | NaOR, heat | 4-Alkoxy-3-(difluoromethyl)toluene |

| Amine | RNH₂, heat | N-Alkyl-4-amino-3-(difluoromethyl)toluene |

| Thiolate | NaSR, heat | 4-(Alkylthio)-3-(difluoromethyl)toluene |

Functionalization of the Methyl Group

The methyl group of this compound is susceptible to reactions at the benzylic position, which is activated by the adjacent aromatic ring. libretexts.org Common transformations include oxidation and free-radical halogenation.

Oxidation: Strong oxidizing agents can convert the benzylic methyl group into a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective for this transformation, yielding 4-Bromo-3-(difluoromethyl)benzoic acid. ncert.nic.innih.gov Under carefully controlled conditions with milder reagents, it is sometimes possible to achieve partial oxidation to the aldehyde, though over-oxidation to the carboxylic acid is common. ncert.nic.inthieme-connect.de

Free-Radical Halogenation: The benzylic hydrogens of the methyl group can be selectively replaced by halogens (typically bromine or chlorine) via a free-radical chain mechanism. stackexchange.com This reaction is typically initiated by UV light or a radical initiator like AIBN. Using N-bromosuccinimide (NBS) is a standard method for benzylic bromination, as it provides a low, steady concentration of bromine radicals, minimizing side reactions on the aromatic ring. masterorganicchemistry.com This reaction produces 4-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene, a versatile intermediate for further synthesis.

Table 4: Common Reactions for the Functionalization of the Methyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation to Carboxylic Acid | KMnO₄, H₂O, heat | 4-Bromo-3-(difluoromethyl)benzoic acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), CCl₄, light/heat | 4-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene |

| Benzylic Chlorination | Cl₂, UV light | 4-Bromo-1-(chloromethyl)-3-(difluoromethyl)benzene |

Computational and Theoretical Investigations of 4 Bromo 3 Difluoromethyl Toluene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and properties of organic molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a detailed understanding of 4-Bromo-3-(difluoromethyl)toluene can be achieved. researchgate.net

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, the benzene (B151609) ring is expected to be largely planar. The primary conformational flexibility arises from the rotation of the difluoromethyl group (-CHF2) around the C-C bond connecting it to the toluene (B28343) ring.

Computational calculations would explore the potential energy surface associated with this rotation to identify the global minimum energy conformation. The substituents on the ring, the bromine atom and the methyl group, will influence the preferred orientation of the difluoromethyl group due to steric and electronic effects. The optimized geometric parameters, including bond lengths and angles, provide a precise description of the molecule's structure.

| Parameter | Bond/Angle | Estimated Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| Bond Length | C-C (methyl) | 1.51 Å |

| Bond Length | C-C (difluoromethyl) | 1.52 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Length | C-H (methyl) | 1.09 Å |

| Bond Length | C-H (difluoromethyl) | 1.10 Å |

| Bond Angle | C-C-Br | 121° |

| Bond Angle | C-C-C (aromatic) | 118 - 122° |

| Bond Angle | C-C-CHF2 | 120° |

| Bond Angle | F-C-F | 107° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the antibonding orbitals associated with the C-Br and C-F bonds.

| Parameter | Estimated Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. documentsdelivered.com By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies can be compared with experimental spectra to confirm the structure of the molecule and to assign specific vibrational modes to the observed absorption bands. Key vibrational modes for this compound would include the stretching and bending of the C-H, C-F, and C-Br bonds, as well as the characteristic vibrations of the benzene ring.

| Vibrational Mode | Functional Group | Estimated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Methyl Group | 2980 - 2870 |

| C-F Stretch | Difluoromethyl Group | 1150 - 1050 |

| C-Br Stretch | Bromo Group | 650 - 550 |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 |

DFT calculations can be used to compute a range of chemical reactivity descriptors that provide quantitative measures of a molecule's reactivity. researchgate.net Fukui functions, for example, indicate the most likely sites for nucleophilic, electrophilic, and radical attack. Local electrophilicity and nucleophilicity indices further refine these predictions, highlighting specific atoms or regions of the molecule that are prone to react with electron-rich or electron-poor species. For this compound, the aromatic ring is expected to have regions susceptible to electrophilic attack, while the halogen atoms can influence the regioselectivity of such reactions.

| Parameter | Definition | Estimated Value |

| Ionization Potential (I) | -E(HOMO) | 6.85 eV |

| Electron Affinity (A) | -E(LUMO) | 1.20 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.83 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.03 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 2.87 eV |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red and yellow regions correspond to areas of high electron density and are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas that are prone to nucleophilic attack. In this compound, the MEP map would likely show negative potential around the bromine and fluorine atoms due to their high electronegativity, and a relatively positive potential on the hydrogen atoms of the methyl group. The aromatic ring would exhibit a complex pattern of positive and negative potential, influencing its interaction with other molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.edu It partitions the electron density into localized bonds, lone pairs, and antibonding orbitals, which corresponds closely to the classical Lewis structure representation. NBO analysis also quantifies charge transfer interactions between filled donor orbitals and empty acceptor orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule. For this compound, NBO analysis would reveal the natural charges on each atom, the hybridization of the atomic orbitals, and the extent of electron delocalization from the aromatic ring to the substituents and vice versa.

| Atom | Estimated Natural Charge (e) |

| C (attached to Br) | +0.10 |

| Br | -0.15 |

| C (attached to CHF2) | +0.25 |

| C (of CHF2) | +0.40 |

| F | -0.35 |

| C (of CH3) | -0.20 |

| H (of CH3) | +0.12 |

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Computational chemistry methods are frequently used to predict the thermodynamic properties of molecules. These calculations, typically employing density functional theory (DFT) or other ab initio methods, can determine standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f). This data is crucial for understanding the stability of a compound and predicting the spontaneity and energy balance of chemical reactions. However, no specific published values for the calculated thermodynamic properties of this compound were found.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions are critical in determining the physical properties and crystal packing of molecules. nih.govnumberanalytics.comrsc.org NCI analysis, a computational technique, helps visualize and characterize weak interactions like hydrogen bonds, van der Waals forces, and halogen bonds within a molecular system. nih.gov While this is a powerful tool for understanding supramolecular chemistry, no NCI analysis specific to this compound has been documented in the searched literature.

Quantum Chemical Topology (QCT) and Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a model that analyzes the electron density of a molecule to define chemical concepts such as atoms and chemical bonds. wikipedia.orgresearchgate.net Developed by Richard Bader, QTAIM uses the topology of the electron density to partition a molecule into atomic basins. wikipedia.orgwiley-vch.de This allows for the calculation of atomic properties and the characterization of bond strength and type (e.g., covalent, ionic, hydrogen bond) based on the properties of bond critical points. researchgate.netwiley-vch.de Quantum Chemical Topology (QCT) is the broader field that encompasses AIM. nih.govresearchgate.net Despite the utility of these methods, no studies applying QCT or AIM analysis to this compound are available in the surveyed literature.

Mechanistic Studies of Reactions Involving this compound

Computational mechanistic studies are essential for understanding how chemical reactions occur. They provide insights into reaction pathways, the structures of intermediates and transition states, and the factors that control reaction rates and product selectivity.

Transition State Analysis and Reaction Pathways

Theoretical chemists use computational methods to locate the transition state (TS) on a potential energy surface, which corresponds to the highest energy point along a reaction coordinate. Analyzing the structure and energy of the TS provides critical information about the reaction mechanism and its activation energy. nih.gov For instance, studies on related compounds investigate reaction mechanisms like palladium-catalyzed cross-coupling or radical trifluoromethylation. acs.orgwikipedia.org However, specific transition state analyses for reactions involving this compound have not been reported.

Solvent Effects on Reactivity and Selectivity via Continuum Models

The solvent can significantly influence the rate and outcome of a chemical reaction by stabilizing or destabilizing reactants, intermediates, and transition states. nih.gov Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods that approximate the solvent as a continuous medium with a defined dielectric constant. These models are used to calculate the energetic effects of the solvent on the reaction pathway, providing insights into how the solvent medium alters reactivity and selectivity. No studies utilizing continuum models to investigate solvent effects on reactions of this compound were found in the literature search.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools used to predict the biological activities and physicochemical properties of chemical compounds, respectively. mdpi.comwikipedia.org These models are founded on the principle that the activity or property of a molecule is directly related to its chemical structure. By establishing a mathematical correlation between the structural features of a series of compounds and their measured activities or properties, QSAR/QSPR models can be used to predict the behavior of new, untested molecules. numberanalytics.comjocpr.com This approach is particularly valuable in the fields of drug discovery, agrochemical development, and materials science for optimizing lead compounds, screening virtual libraries, and predicting toxicity. igi-global.comresearchgate.net

While specific QSAR and QSPR studies on derivatives of this compound are not extensively documented in publicly available literature, this section outlines the established methodology for how such models would be developed and applied. The process involves generating a dataset of derivatives, calculating relevant molecular descriptors, developing a mathematical model, and validating its predictive power. nih.govnih.gov

Development of QSAR/QSPR Models

The creation of a robust QSAR or QSPR model for derivatives of this compound would begin with the synthesis or computational design of a diverse set of analogue compounds. This library of derivatives would be created by systematically modifying the core structure of this compound, for example, by introducing various substituents at different positions on the benzene ring.

For each derivative in the series, a set of molecular descriptors would be calculated. These descriptors are numerical values that quantify different aspects of a molecule's structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. Examples include Hammett constants and quantum chemical descriptors like HOMO/LUMO energies. acs.org

Steric Descriptors: These relate to the size and shape of the molecule, which are crucial for its interaction with a biological target or its physical properties. Molar refractivity and Taft steric parameters are common examples.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which influences its solubility, membrane permeability, and binding to hydrophobic pockets in proteins. The partition coefficient (log P) is the most widely used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching. hufocw.org

Once the descriptors are calculated and the corresponding biological activity (for QSAR) or physicochemical property (for QSPR) is experimentally measured, a mathematical model is developed. Statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms are employed to find the best correlation between the descriptors and the observed activity or property. mdpi.com The resulting equation can then be used to predict the activity or property of new derivatives based solely on their calculated descriptors.

Crucially, any developed model must undergo rigorous validation to ensure its statistical significance and predictive ability for external compounds. taylorfrancis.com This involves both internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model's development. nih.gov

Hypothetical QSAR Model for Herbicidal Activity

To illustrate the application of QSAR, consider a hypothetical study on derivatives of this compound to discover novel herbicides. The biological activity could be the concentration required to inhibit 50% of plant growth (IC₅₀), which is then converted to a logarithmic scale (pIC₅₀) for modeling. A hypothetical QSAR model might be developed based on a series of derivatives where the substituent 'R' on the aromatic ring is varied.

Table 1: Hypothetical QSAR Data for this compound Derivatives

This interactive table presents hypothetical data for a QSAR study on the herbicidal activity of this compound derivatives. The table includes columns for the substituent (R), the logarithm of the octanol-water partition coefficient (logP) as a measure of hydrophobicity, an electronic parameter (σ), and the predicted herbicidal activity (pIC₅₀).

| Derivative | Substituent (R) | logP | Electronic Parameter (σ) | Predicted pIC₅₀ |

| 1 | -H | 4.10 | 0.00 | 5.20 |

| 2 | -Cl | 4.81 | 0.23 | 5.85 |

| 3 | -NO₂ | 3.84 | 0.78 | 6.10 |

| 4 | -CH₃ | 4.66 | -0.17 | 5.15 |

| 5 | -OCH₃ | 4.08 | -0.27 | 4.90 |

A potential QSAR equation derived from such data could be: pIC₅₀ = 0.8 * logP + 1.2 * σ + C

In this hypothetical model, the positive coefficients for logP and the electronic parameter (σ) would suggest that increased hydrophobicity and electron-withdrawing character of the 'R' group enhance the herbicidal activity. Such a model would guide the synthesis of new derivatives with even greater predicted potency.

Hypothetical QSPR Model for Aqueous Solubility

Similarly, a QSPR model could be developed to predict a key physicochemical property like aqueous solubility, which is critical for formulation and environmental fate assessment. The model would correlate structural descriptors with the measured solubility (logS) of the derivatives.

Table 2: Hypothetical QSPR Data for this compound Derivatives

This interactive table displays hypothetical data for a QSPR study on the aqueous solubility of this compound derivatives. The table includes columns for the substituent (R), the molecular weight (MW), the polar surface area (PSA), and the predicted aqueous solubility (logS).

| Derivative | Substituent (R) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted logS (mol/L) |

| 1 | -H | 247.05 | 0.00 | -4.50 |

| 2 | -Cl | 281.50 | 0.00 | -5.10 |

| 3 | -NO₂ | 292.05 | 43.60 | -3.90 |

| 4 | -CH₃ | 261.08 | 0.00 | -4.85 |

| 5 | -OCH₃ | 277.08 | 9.23 | -4.65 |

A possible QSPR equation from this data might be: logS = -0.01 * MW + 0.02 * PSA + C

This hypothetical QSPR model indicates that an increase in molecular weight decreases solubility, while a larger polar surface area improves it. This information would be invaluable for designing derivatives with optimal solubility characteristics for a specific application.

Advanced Analytical Characterization Methodologies in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of their chemical bonds and electronic systems.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei like ¹⁹F. While specific experimental spectra for 4-Bromo-3-(difluoromethyl)toluene are not widely available in published literature, the expected spectra can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals for the aromatic protons, one signal for the methyl protons, and a characteristic signal for the proton of the difluoromethyl group. The aromatic protons would appear as complex multiplets due to spin-spin coupling. The difluoromethyl proton (-CHF₂) would uniquely appear as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display all eight unique carbon atoms. libretexts.org The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons would show distinct signals, with their chemical shifts influenced by the bromo, difluoromethyl, and methyl substituents. libretexts.orgchemicalbook.com

¹⁹F NMR: The fluorine NMR spectrum provides a direct observation of the fluorine nuclei. alfa-chemistry.com For this compound, a single resonance is expected for the two chemically equivalent fluorine atoms of the -CHF₂ group. This signal would be split into a doublet due to coupling with the single proton attached to the same carbon. colorado.eduucsb.edu

The following table summarizes the predicted NMR data for this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |

| ¹H | 7.0 - 7.8 | m | Ar-H |

| ¹H | 6.5 - 7.0 (triplet) | t | -CH F₂ |

| ¹H | ~2.4 | s | -CH ₃ |

| ¹³C | 170 - 220 | s | C =O (reference range) |

| ¹³C | 110 - 140 | m | C -Br, C -CHF₂, Ar-C |

| ¹³C | 110 - 125 (triplet) | t | -C HF₂ |

| ¹³C | ~20 | s | -C H₃ |

| ¹⁹F | -110 to -130 (doublet) | d | -CHF ₂ |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions. The table is predictive. washington.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and confirm the presence of specific functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and methyl group (around 3100-2850 cm⁻¹), aromatic C=C ring stretching (around 1600-1450 cm⁻¹), and C-H bending vibrations. Crucially, strong absorption bands corresponding to the C-F stretching of the difluoromethyl group would be expected in the 1100-1000 cm⁻¹ region. A C-Br stretching vibration would likely be observed in the lower frequency "fingerprint region" (below 600 cm⁻¹). nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give strong Raman signals. researchgate.net The symmetric vibrations of the methyl group would also be Raman active. This technique is particularly useful for observing vibrations that are weak or absent in the IR spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 |

| Aromatic C=C Stretch | 1610, 1570, 1480 | 1610, 1570 |

| C-F Stretch (CHF₂) | 1100 - 1000 (Strong) | Present, likely weaker |

| C-Br Stretch | < 600 | < 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound. It involves ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z).

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) would couple the separation of the compound from a mixture with its mass analysis. nih.gov For this compound, the mass spectrum would show a distinct molecular ion peak (M⁺). A critical feature would be the isotopic pattern of bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 m/z units.

HRMS: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₇BrF₂). This helps to distinguish it from other isomers or compounds with the same nominal mass. Common fragmentation patterns would likely include the loss of a bromine atom, a fluorine atom, or the entire difluoromethyl group.

| Ion | Description | Predicted m/z (for ⁷⁹Br) |

| [M]⁺ | Molecular Ion | 220 |

| [M+2]⁺ | Molecular Ion (⁸¹Br isotope) | 222 |

| [M-Br]⁺ | Loss of Bromine | 141 |

| [M-CHF₂]⁺ | Loss of difluoromethyl group | 169 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the absorption is dominated by π → π* transitions within the benzene (B151609) ring. researchgate.net The substitution pattern on the ring influences the exact wavelength of maximum absorbance (λ_max). Typically, substituted benzenes show a strong absorption band around 200-220 nm and a weaker, more structured band around 250-280 nm. nih.gov Specific experimental data for this compound is not documented in the searched literature, but its spectrum is expected to be characteristic of a substituted toluene (B28343) derivative.

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

Should this compound be obtained as a crystalline solid, X-ray crystallography could provide the definitive, unambiguous three-dimensional structure.

Single-Crystal X-ray Diffraction: This technique is the gold standard for structural determination. If a suitable single crystal can be grown, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and the conformation of the molecule. It would also reveal intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. acs.org

Powder X-ray Diffraction (PXRD): If the compound is a microcrystalline powder, PXRD can be used. While it does not provide the detailed atomic coordinates of a single-crystal study, it yields a unique diffraction pattern that can be used to identify the compound, assess its phase purity, and monitor crystalline phase transformations. nih.gov

Currently, there are no publicly available crystal structures for this compound in crystallographic databases.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is indispensable for both the isolation of a target compound from a reaction mixture and the assessment of its purity.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is a highly suitable technique for purity analysis. researchgate.netresearchgate.net Using a capillary column with a non-polar or medium-polarity stationary phase, a sharp, single peak would indicate a high degree of purity. The retention time is a characteristic property under specific conditions, and coupling the GC to a mass spectrometer (GC-MS) allows for definitive identification of the peak.